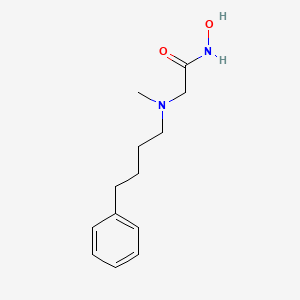![molecular formula C8H15ClO5 B14187459 2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol CAS No. 872619-75-5](/img/structure/B14187459.png)
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol is a chemical compound characterized by its unique structure, which includes a chloro-substituted oxolane ring and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol typically involves the reaction of 4-chloro-2,5-dimethoxyoxolane with ethan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ethan-1-ol moiety to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyoxolane derivatives: These compounds share a similar oxolane ring structure but differ in their substituents.
Chloroethanol derivatives: Compounds with a chloro group and an ethanol moiety, but with different ring structures or additional functional groups.
Uniqueness
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol is unique due to its specific combination of a chloro-substituted oxolane ring and an ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
872619-75-5 |
|---|---|
Formule moléculaire |
C8H15ClO5 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
2-(4-chloro-2,5-dimethoxyoxolan-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15ClO5/c1-11-7-5(9)6(13-4-3-10)8(12-2)14-7/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
WLLQMAIUOSOVPM-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(O1)OC)Cl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
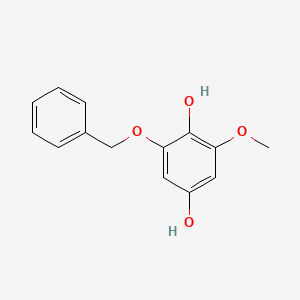
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
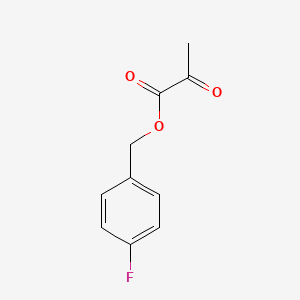
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
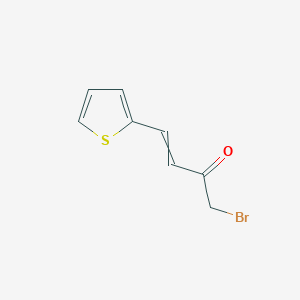
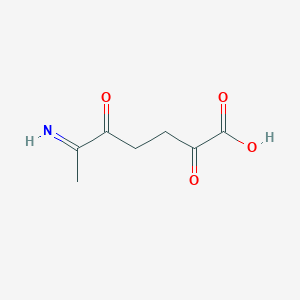

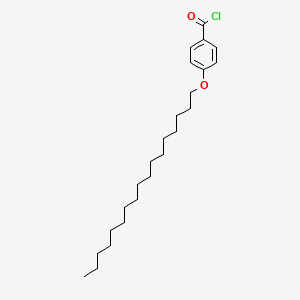
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
